2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, with two methyl groups attached at the 2 and 7 positions. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained, followed by base-mediated conversion to the pyrrolopyridine core . Another method involves modifications of Madelung- and Fischer-syntheses of indoles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Common in heterocyclic chemistry, where substituents on the pyridine or pyrrole rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine or pyrrole rings.
Scientific Research Applications
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds with key amino acids in the target proteins, stabilizing inactive conformations and inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have potential analgesic and sedative activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 7 positions can affect the compound’s electronic properties and its interaction with biological targets, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-4-10-5-8-3-7(2)11-9(6)8/h3-5,11H,1-2H3 |
InChI Key |
JKDDOVFIGWUSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=CN=C2)C |
Origin of Product |
United States |
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